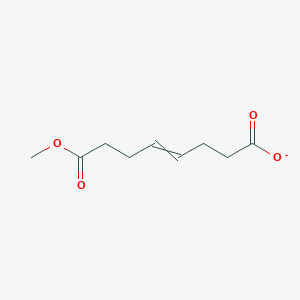
8-Methoxy-8-oxooct-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-8-oxooct-4-enoate is a chemical compound with the molecular formula C9H14O3 It is an ester derivative, characterized by the presence of a methoxy group and a keto group on an octenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-8-oxooct-4-enoate typically involves the esterification of 8-methoxy-8-oxooct-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-8-oxooct-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-methoxy-8-oxooct-4-enoic acid.
Reduction: Reduction of the keto group can yield 8-methoxy-8-hydroxyoct-4-enoate.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 8-Methoxy-8-oxooct-4-enoic acid.
Reduction: 8-Methoxy-8-hydroxyoct-4-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Methoxy-8-oxooct-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Methoxy-8-oxooct-4-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methoxy-8-oxooctanoate: Similar structure but lacks the double bond present in 8-Methoxy-8-oxooct-4-enoate.
8-Methoxy-8-oxooct-4-enoic acid: The acid form of the compound.
8-Methoxy-8-hydroxyoct-4-enoate: The reduced form of the compound.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a keto group on an octenoate backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64252-89-7 |
|---|---|
Formule moléculaire |
C9H13O4- |
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
8-methoxy-8-oxooct-4-enoate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-3H,4-7H2,1H3,(H,10,11)/p-1 |
Clé InChI |
PYPIVBPZJONSOB-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CCC=CCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


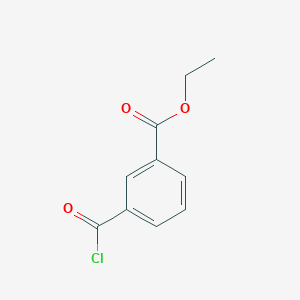


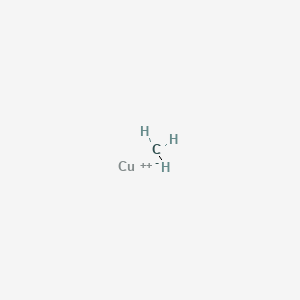
![N-{4-[(E)-(2-Methoxy-5-methylphenyl)diazenyl]phenyl}-2-nitroaniline](/img/structure/B14482012.png)
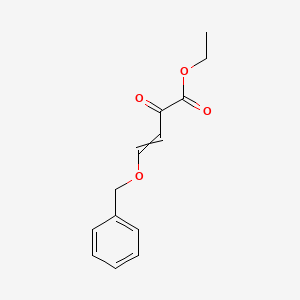
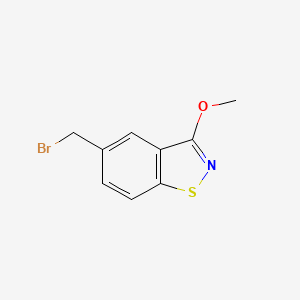
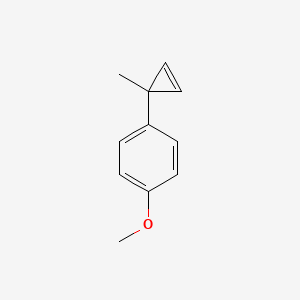
![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)





